molecular formula C17H29N3S B7045725 N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine

Cat. No.: B7045725
M. Wt: 307.5 g/mol
InChI Key: DVWHMOUZHWLUOE-OLNMBKGLSA-N
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Description

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclopropyl group, and a thiophene moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3S/c1-12(14-10-15(14)17-6-5-9-21-17)18-13(2)16-11-19(3)7-8-20(16)4/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3/t12?,13?,14-,15+,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWHMOUZHWLUOE-OLNMBKGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C2=CC=CS2)NC(C)C3CN(CCN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C2=CC=CS2)NC(C)C3CN(CCN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Formation of the Piperazine Derivative: This step involves the alkylation of piperazine with appropriate alkyl halides under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Thiophene Attachment: The thiophene moiety is often introduced through cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like potassium permanganate in water or chromium trioxide in acetic acid.

    Reduction: Conducted in inert solvents like tetrahydrofuran or ether, with reducing agents such as lithium aluminum hydride.

    Substitution: Conditions vary based on the type of substitution, but common reagents include alkyl halides for nucleophilic substitution and electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets like enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its role in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-phenylcyclopropyl]ethanamine
  • **N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-furanylcyclopropyl]ethanamine

Uniqueness

N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or furanyl groups. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.

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